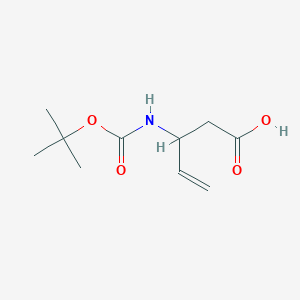

N-Boc-(+/-)-3-aminopent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-(+/-)-3-aminopent-4-enoic acid is a compound that involves the N-Boc protection of amines, amino acids, and peptides . The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Synthesis Analysis

The synthesis of N-Boc-(+/-)-3-aminopent-4-enoic acid involves a mild, non-acidic process from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .Molecular Structure Analysis

The molecular structure of N-Boc-(+/-)-3-aminopent-4-enoic acid involves the N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate .Chemical Reactions Analysis

The N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

The N-Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Aplicaciones Científicas De Investigación

Peptide Synthesis

3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid: serves as a valuable building block in peptide synthesis. Researchers have harnessed its chemical reactivity to create dipeptides and larger peptide chains. Specifically, the compound has been incorporated into room-temperature ionic liquids (RTILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs act as efficient reactants and reaction media, enabling controlled peptide bond formation without the need for additional bases .

Amino Acid Ionic Liquids (AAILs)

Ionic liquids play essential roles in peptide synthesis, acting as synthetic supports, cleavage reagents, and solvents. The development of amino acid ionic liquids (AAILs) has been a significant advancement. While AAILs based on natural amino acids can be reactive due to their multiple functional groups, Boc-protected AAILs offer a solution. By chemically protecting the reactive side chain and N-terminus, Boc-AAILs enhance controllability in peptide synthesis .

Organic Synthesis

Beyond peptide chemistry, 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid finds applications in broader organic synthesis. Its compatibility with various solvents (acetonitrile, methanol, dimethylformamide, and dimethyl sulfoxide) makes it versatile for diverse reactions. Researchers have explored its use as a reactant and solvent in other synthetic processes, capitalizing on its stability and solubility properties .

Derivatization Strategies

Researchers have employed 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid as a derivatization reagent. By selectively modifying specific functional groups, they enhance the compound’s properties or tailor it for specific applications. Derivatization can improve solubility, stability, or reactivity, making this compound a valuable tool in chemical transformations .

Medicinal Chemistry

While direct applications in drug development are less common, understanding the reactivity and behavior of Boc-protected amino acids contributes to medicinal chemistry. Researchers explore the compound’s interactions with enzymes, receptors, and other biological targets. Insights gained from such studies inform drug design and optimization processes .

Chemical Education and Research

3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid: serves as an educational model compound. It exemplifies concepts related to amino acid protection, peptide bond formation, and organic synthesis. In academic settings, students learn about its structure, reactivity, and applications, laying the groundwork for future research and innovation .

Mecanismo De Acción

Target of Action

Compounds like “3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid” are often involved in reactions with multiple reactive groups

Mode of Action

The compound might interact with its targets through its multiple reactive groups

Biochemical Pathways

The compound might be involved in the synthesis of dipeptides

Safety and Hazards

Direcciones Futuras

The future directions of N-Boc-(+/-)-3-aminopent-4-enoic acid research could involve the development of more efficient and sustainable methods for N-Boc deprotection . This could include the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTGANYMYTZCKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2631840.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/no-structure.png)

![2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631844.png)

![4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2631846.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2631849.png)

![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)